molecular formula C18H17N3O4S B2753968 2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide CAS No. 946333-99-9

2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide

Cat. No.: B2753968
CAS No.: 946333-99-9
M. Wt: 371.41
InChI Key: PJJYXWSVPFFSMM-UHFFFAOYSA-N
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Description

2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide is a versatile chemical compound with a unique structure that allows for various applications in scientific research. This compound is particularly noted for its potential in drug development and catalysis studies.

Preparation Methods

The synthesis of 2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide typically involves multiple steps, including the formation of the imidazole ring and subsequent functionalization. The reaction conditions often require specific reagents and catalysts to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve optimizing these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway to synthesize derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts.

Scientific Research Applications

2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of complex molecules and as a catalyst in various reactions.

    Biology: It serves as a probe to study biological processes and interactions.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)-N-phenylacetamide can be compared with other similar compounds, such as:

  • N-(2,4-dimethoxyphenyl)-2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamide
  • Ethyl 4-(2-(2-oxo-3-tosyl-2,3-dihydro-1H-imidazol-1-yl)acetamido)benzoate These compounds share similar structural features but may differ in their specific functional groups and applications. The uniqueness of this compound lies in its particular combination of functional groups, which confer distinct properties and reactivity.

Properties

IUPAC Name

2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4S/c1-14-7-9-16(10-8-14)26(24,25)21-12-11-20(18(21)23)13-17(22)19-15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJYXWSVPFFSMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CN(C2=O)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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